molecular formula C13H9Br2NO2 B14281380 3,4-Dibromo-2-hydroxy-N-phenylbenzamide CAS No. 140681-90-9

3,4-Dibromo-2-hydroxy-N-phenylbenzamide

Cat. No.: B14281380
CAS No.: 140681-90-9
M. Wt: 371.02 g/mol
InChI Key: XFKLCOFARDPKCT-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-hydroxy-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two bromine atoms, a hydroxyl group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-hydroxy-N-phenylbenzamide typically involves the bromination of 2-hydroxy-N-phenylbenzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and scalability of the production process. The final product is purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions produce corresponding carbonyl or reduced compounds.

Scientific Research Applications

3,4-Dibromo-2-hydroxy-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-hydroxy-N-phenylbenzamide
  • 3,4-Dibromo-2-hydroxybenzaldehyde
  • 3,5-Dibromo-4-hydroxybenzamide

Uniqueness

3,4-Dibromo-2-hydroxy-N-phenylbenzamide is unique due to its specific substitution pattern on the benzamide core. The presence of bromine atoms at the 3 and 4 positions, along with the hydroxyl group at the 2 position, imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

140681-90-9

Molecular Formula

C13H9Br2NO2

Molecular Weight

371.02 g/mol

IUPAC Name

3,4-dibromo-2-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H9Br2NO2/c14-10-7-6-9(12(17)11(10)15)13(18)16-8-4-2-1-3-5-8/h1-7,17H,(H,16,18)

InChI Key

XFKLCOFARDPKCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2)Br)Br)O

Origin of Product

United States

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